![molecular formula C13H15NO4 B2956950 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251685-45-6](/img/structure/B2956950.png)
N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of benzodioxole compounds involves a Pd-catalyzed C-N cross-coupling . For example, 3,4-(Methylenedioxy)benzoic acid (1) was dissolved by stirring in dichloromethane. To this mixture, DMAP and EDC were added and the mixture was allowed to stir under nitrogen gas at room temperature for 1 hour .
Molecular Structure Analysis
The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodioxole compounds are mainly Pd-catalyzed C-N cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can vary. For instance, the dihedral angle between the benzene and dioxolane rings can differ slightly in different molecules .
Applications De Recherche Scientifique
Chemical Synthesis Applications
- Novel Synthesis Approaches: A study by Dalai et al. (2008) describes the Michael additions of carboxamides under basic conditions onto methyl 2-chloro-2-cyclopropylideneacetate with subsequent ring closure to furnish spirocyclopropanated methyl oxazolinecarboxylates. These compounds were further modified to produce free carboxylic acids and anilides, showcasing a pathway for generating structurally diverse molecules Dalai et al., 2008.
Biological Activity
Antitumor Activity
Składanowski et al. (2001) investigated the antitumor cyclopropylpyrroloindole antibiotic CC-1065, which forms DNA cross-links in tumor cells, suggesting a mechanism by which these compounds may exert cytotoxic effects. This study highlights the potential therapeutic applications of structurally similar compounds in cancer treatment Składanowski et al., 2001.
Cytotoxic Effects on Cancer Cell Lines
Paula N. Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, demonstrating cytotoxic effects against the MDA-MB-435-S-F breast cancer cell line. This suggests the potential for developing new cancer therapeutics based on modifying the core structure of benzene-carboxamide Kelly et al., 2007.
Histone Deacetylase Inhibitors
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were synthesized and evaluated by Jiao et al. (2009) for their ability to inhibit histone deacetylases. Some derivatives showed potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, suggesting their utility as histone deacetylase inhibitors for cancer therapy Jiao et al., 2009.
Mécanisme D'action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-13(3-4-13)6-14-12(16)9-1-2-10-11(5-9)18-8-17-10/h1-2,5,15H,3-4,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCYHSLHDSJMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
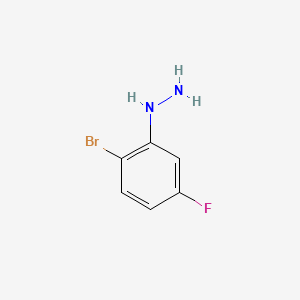
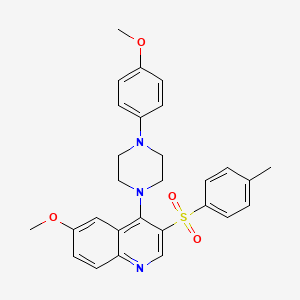
![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)
![Methyl 2-methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propanoate](/img/structure/B2956872.png)
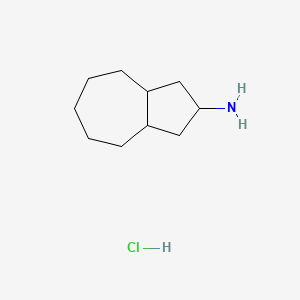
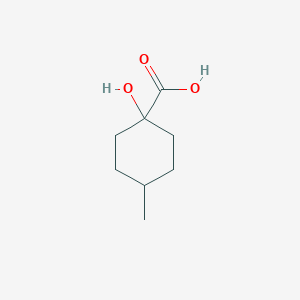

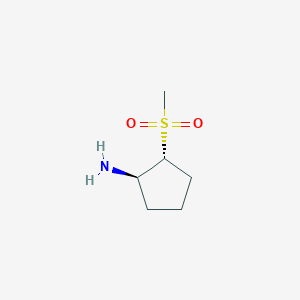

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)
